2-(2H-1,3-benzodioxol-5-yl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide
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Overview
Description
2-(2H-1,3-benzodioxol-5-yl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzodioxole ring, a pyridine ring, and an acetamide group, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of the benzodioxole and pyridine intermediates. The key steps include:
Formation of Benzodioxole Intermediate: This involves the cyclization of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Preparation of Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions, including the formation of a cyclopropyl group.
Coupling Reaction: The benzodioxole and pyridine intermediates are coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques and purification methods such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetamides or thioacetamides.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Receptor Interaction: Binding to receptors and altering signal transduction pathways.
Gene Expression: Modulating the expression of genes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
2-(2H-1,3-benzodioxol-5-yl)acetamide: Lacks the pyridine and cyclopropyl groups.
N-(6-cyclopropylpyridin-3-yl)methylacetamide: Lacks the benzodioxole ring.
2-(2H-1,3-benzodioxol-5-yl)-N-methylacetamide: Lacks the cyclopropyl group.
Uniqueness
2-(2H-1,3-benzodioxol-5-yl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of both benzodioxole and pyridine rings, along with the cyclopropyl group, enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-18(8-12-2-6-16-17(7-12)23-11-22-16)20-10-13-1-5-15(19-9-13)14-3-4-14/h1-2,5-7,9,14H,3-4,8,10-11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOJGCSCRSPDKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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